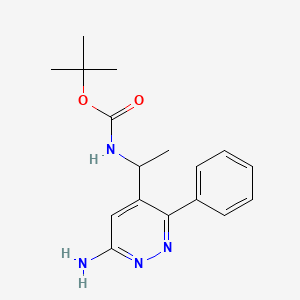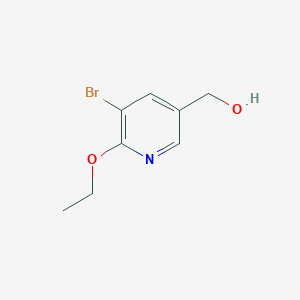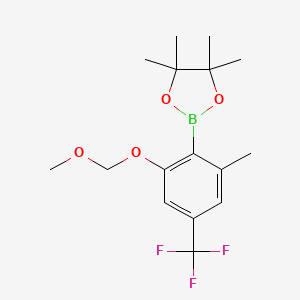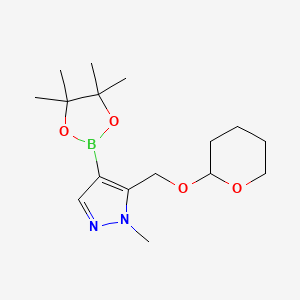![molecular formula C14H19NO2 B13931270 1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]piperidine CAS No. 857373-50-3](/img/structure/B13931270.png)
1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]piperidine is a chemical compound that features a piperidine ring attached to a benzodioxin moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]piperidine typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with piperidine under specific conditions. One common method involves the use of a base such as sodium carbonate in an aqueous medium, followed by the addition of piperidine. The reaction is usually carried out at room temperature with continuous stirring for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to enhance yield and reduce reaction time. The use of high-pressure reactors and advanced purification techniques such as chromatography can also be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: The major products are typically oxidized derivatives of the benzodioxin moiety.
Reduction: Reduced forms of the compound, often involving the reduction of any carbonyl groups present.
Substitution: Substituted piperidine derivatives, depending on the nature of the substituent.
Wissenschaftliche Forschungsanwendungen
1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]piperidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The benzodioxin moiety can interact with biological membranes, affecting their fluidity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
Uniqueness
1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]piperidine is unique due to its specific combination of a piperidine ring and a benzodioxin moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
857373-50-3 |
|---|---|
Molekularformel |
C14H19NO2 |
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperidine |
InChI |
InChI=1S/C14H19NO2/c1-2-6-15(7-3-1)11-12-4-5-13-14(10-12)17-9-8-16-13/h4-5,10H,1-3,6-9,11H2 |
InChI-Schlüssel |
NKQDVQOWQWMFDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CC2=CC3=C(C=C2)OCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-(1-Aminoethyl)-4h-[1,2,4]triazol-3-yl]acetic acid ethyl ester dihydrochloride](/img/structure/B13931187.png)

![4,6-Dichloropyrazolo[1,5-A]pyrazine-3-carbonitrile](/img/structure/B13931197.png)
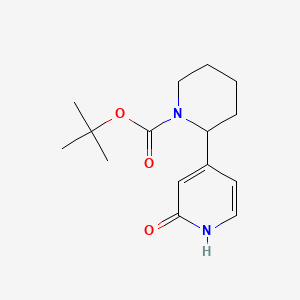
![Benzyl 7-(aminomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13931226.png)
![Naphtho[2,3-b]benzofuran-4-ylboronic acid](/img/structure/B13931230.png)
